

"structural alignment of leghemoglobin II with vertebrate neuroglobins"

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Compound of Interest

Compound Name: *leghemoglobin II*

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Structural Showdown: Leghemoglobin II vs. Vertebrate Neuroglobin

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein architecture, understanding the subtle yet significant differences between structurally related molecules is paramount for advancements in fields ranging from plant biology to neurotherapeutics. This guide provides a detailed comparative analysis of the structural alignment between soybean **leghemoglobin II** and vertebrate neuroglobin, offering insights grounded in experimental data.

At a Glance: A Quantitative Comparison

A direct structural alignment of soybean **leghemoglobin II** (PDB ID: 1FSL) and murine neuroglobin (PDB ID: 1Q1F) reveals a distant evolutionary relationship, underscored by key quantitative metrics. The following table summarizes the results obtained from a pairwise structural alignment using the Combinatorial Extension (CE) algorithm.

Metric	Soybean Leghemoglobin II (1FSL) vs. Murine Neuroglobin (1Q1F)
Root Mean Square Deviation (RMSD)	2.7 Å
Sequence Identity	16.7%
Number of Equivalent Residues	108

Data generated using the RCSB PDB Pairwise Structure Alignment tool.

The Root Mean Square Deviation (RMSD) of 2.7 Å for the C-alpha atoms of 108 equivalent residues indicates a noticeable but not insignificant degree of structural divergence. This is further supported by a low sequence identity of 16.7%, highlighting that while the overall globin fold is conserved, the specific amino acid sequences have diverged considerably over evolutionary time.

Unveiling the Structures: Experimental Protocols

The atomic coordinates for these proteins were determined through high-resolution experimental techniques. Below are detailed overviews of the methodologies employed.

X-ray Crystallography of Soybean Leghemoglobin II (PDB: 1FSL)

The three-dimensional structure of soybean leghemoglobin a (a component of **leghemoglobin II**) in complex with nicotinate was determined by X-ray diffraction to a resolution of 2.30 Å.

1. Crystallization:

- Crystals of ferric soybean leghemoglobin a with nicotinate were grown using the hanging drop vapor diffusion method.
- The protein solution was equilibrated against a reservoir solution containing a suitable precipitant, such as a high concentration of salts or polyethylene glycol (PEG), to induce crystallization.

2. Data Collection:

- A suitable crystal was mounted and cooled to cryogenic temperatures (typically 100 K) to minimize radiation damage.
- X-ray diffraction data were collected using a synchrotron radiation source. The crystal was rotated in the X-ray beam, and the resulting diffraction patterns were recorded on a detector.

3. Structure Determination and Refinement:

- The phases of the diffraction data were determined using molecular replacement, with a known globin structure as a search model.
- An initial model of the leghemoglobin structure was built into the electron density map.
- The model was then refined using computational methods to improve the fit to the experimental data, resulting in the final high-resolution structure.

X-ray Crystallography of Murine Neuroglobin (PDB: 1Q1F)

The crystal structure of murine neuroglobin was solved at a resolution of 1.50 Å, providing a detailed view of its atomic arrangement.

1. Protein Expression and Purification:

- The gene encoding murine neuroglobin was cloned into an expression vector and transformed into a suitable host, such as *E. coli*.
- The protein was overexpressed and then purified to homogeneity using a combination of chromatography techniques, including affinity and size-exclusion chromatography.

2. Crystallization:

- Purified neuroglobin was concentrated and subjected to crystallization screening using various precipitants, pH, and temperature conditions.
- The hanging drop vapor diffusion method was employed to obtain diffraction-quality crystals.

3. Data Collection and Processing:

- Crystals were cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data were collected at a synchrotron source.
- The collected diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

4. Structure Solution and Refinement:

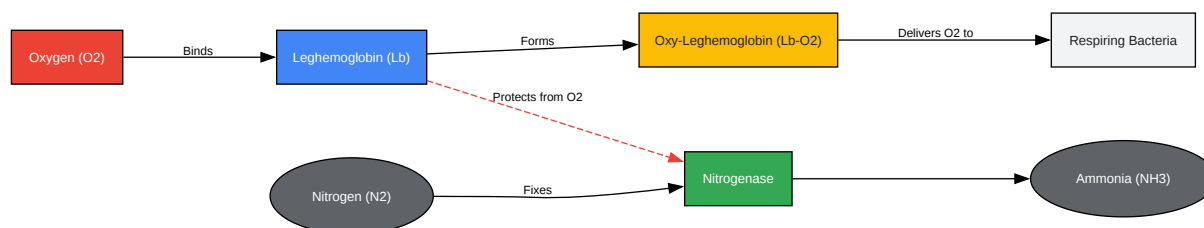
- The structure was solved by molecular replacement using a homologous globin structure as a search model.
- The initial model was manually built and adjusted using computer graphics, followed by iterative cycles of computational refinement to optimize the fit of the model to the electron density map.

Functional Divergence: A Tale of Two Globins

While sharing a common globin fold, leghemoglobin and neuroglobin have evolved to perform distinct physiological roles in vastly different biological contexts.

Leghemoglobin II: Facilitating Nitrogen Fixation in Plants

Leghemoglobin is found in the root nodules of leguminous plants, where it plays a crucial role in symbiotic nitrogen fixation. Its primary function is to buffer the oxygen concentration, maintaining a microaerobic environment that is essential for the function of the oxygen-sensitive nitrogenase enzyme complex in rhizobia bacteria, while simultaneously delivering a sufficient supply of oxygen to the respiring bacteria.

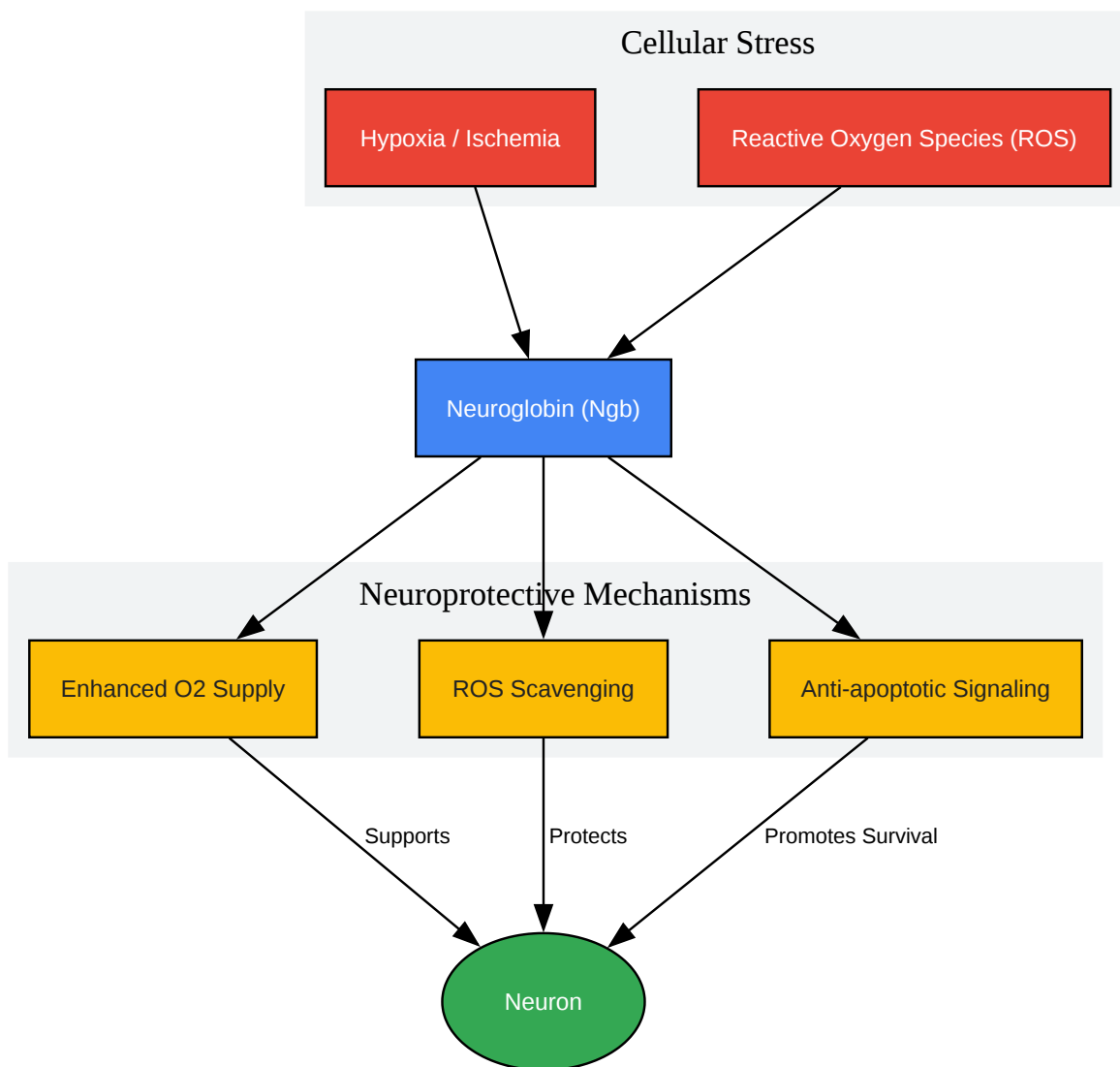


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Caption: Leghemoglobin's role in oxygen buffering for nitrogen fixation.

Vertebrate Neuroglobin: A Guardian of the Nervous System

Neuroglobin is primarily expressed in the central and peripheral nervous systems of vertebrates. Although its precise functions are still under active investigation, evidence suggests it plays a neuroprotective role, particularly under conditions of hypoxia and oxidative stress. Proposed mechanisms include facilitating oxygen supply to neurons, scavenging reactive oxygen species (ROS), and modulating signaling pathways involved in cell survival and apoptosis.

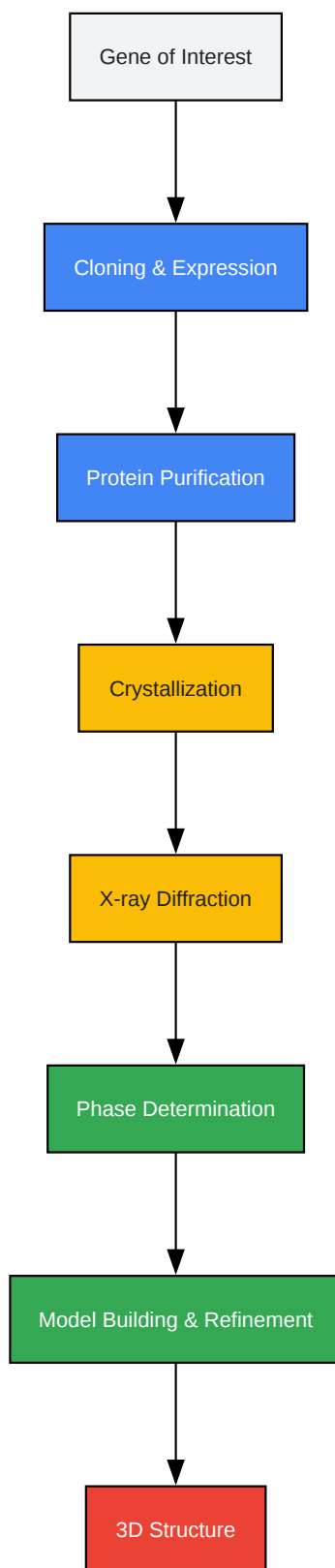


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Caption: Proposed neuroprotective functions of vertebrate neuroglobin.

Experimental Workflow: From Gene to Structure

The determination of protein structures is a multi-step process that requires a combination of molecular biology, biochemistry, and biophysical techniques. The following diagram illustrates a generalized workflow for determining a protein structure by X-ray crystallography.



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